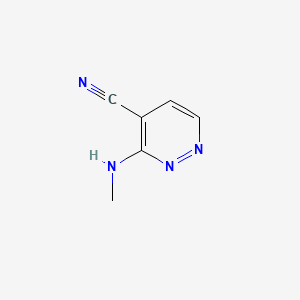

3-(Methylamino)pyridazine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)pyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-8-6-5(4-7)2-3-9-10-6/h2-3H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXVIGZKPHFKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 3-(Methylamino)pyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(methylamino)pyridazine-4-carbonitrile, including its chemical identity, physicochemical properties, and a proposed synthetic route. Due to the limited availability of experimental data for this specific compound, some information is derived from closely related analogues.

Chemical Identity and Synonyms

The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature. Several synonyms are also used to identify this molecule in chemical databases and literature.

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | [1][4] |

| Molecular Weight | 134.14 g/mol | [3][4] |

| CAS Number | 1256268-95-7 | [2][3][4] |

| Predicted XlogP | 0.4 | [1] |

| Purity | >97% | [4] |

| Storage Conditions | +4℃, Light sensitive | [4] |

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and plausible synthetic route can be proposed based on the well-established synthesis of structurally related 3-amino-5-arylpyridazine-4-carbonitriles.[5][6] This involves a one-pot, three-component reaction.

Proposed Synthesis of this compound:

This proposed method is adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5]

Materials:

-

Glyoxal (as a surrogate for an arylglyoxal)

-

Methylhydrazine (in place of hydrazine hydrate to achieve the methylamino group)

-

Malononitrile

-

Ethanol

-

Water

-

Triethylamine (as a potential base catalyst)

Procedure:

-

A solution of glyoxal (1 equivalent) and methylhydrazine (1 equivalent) is prepared in a 1:1 mixture of ethanol and water.

-

The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the corresponding methylhydrazone.

-

Malononitrile (1 equivalent) is then added to the reaction mixture.

-

The reaction is stirred for an additional 30 minutes to 2 hours at room temperature. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

If the reaction is slow, a catalytic amount of a base like triethylamine can be added.

-

Upon completion, the product is expected to precipitate from the reaction mixture.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, N-H).

Biological Activity

Currently, there is no available information in the public domain regarding the specific biological activity or the signaling pathways associated with this compound. The broader class of pyridazine derivatives is known to exhibit a wide range of biological activities, including potential as anticancer and antibacterial agents.[7] Further research is required to elucidate the pharmacological profile of this particular compound.

Experimental Workflow Diagram

The following diagram illustrates the proposed one-pot synthesis of this compound.

Caption: Proposed one-pot synthetic workflow for this compound.

References

- 1. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]

- 2. 1256268-95-7 this compound [chemsigma.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1256268-95-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(Methylamino)pyridazine-4-carbonitrile

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Methylamino)pyridazine-4-carbonitrile, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related pyridazine derivatives is included to provide a prospective analysis.

Core Compound Identification

Table 1: Compound Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 1256268-95-7 | [1][2] |

| Molecular Formula | C₆H₆N₄ | [2][3] |

| Molecular Weight | 134.14 g/mol | [2] |

| Canonical SMILES | CNC1=C(C=CN=N1)C#N | [3] |

| InChIKey | NPXVIGZKPHFKID-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Purity | >97% | Commercial Supplier[2] |

| XlogP (Predicted) | 0.4 | PubChem[3] |

| Storage Conditions | +4°C, Light sensitive | Commercial Supplier[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of similar 3-aminopyridazine-4-carbonitriles has been reported. The following is a representative one-pot, three-component reaction protocol adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5]

Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives

This protocol involves the reaction of an appropriate glyoxal derivative, malononitrile, and a hydrazine source.

Materials:

-

Aryl or alkyl glyoxal

-

Malononitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Water

Procedure:

-

A mixture of the desired glyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

-

Malononitrile (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes at room temperature.

-

The resulting precipitate is collected by filtration.

-

The solid product is washed with hot water (2 x 5 mL).

-

Purification is achieved by recrystallization from ethanol.

Purity Assessment

The purity of pyridazine derivatives can be evaluated using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[6] A validated reverse-phase HPLC method would be suitable for determining the purity of this compound.

Spectral Data and Characterization (Prospective)

Direct experimental spectral data for this compound is not available. The following interpretations are based on data from analogous pyridazine carbonitrile compounds and general principles of spectroscopy.[5][7]

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 135.06653 | 124.3 |

| [M+Na]⁺ | 157.04847 | 134.2 |

| [M-H]⁻ | 133.05197 | 124.7 |

| [M]⁺ | 134.05870 | 118.4 |

| [M]⁻ | 134.05980 | 118.4 |

| Data from PubChemLite[3] |

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridazine ring and the methylamino group. The aromatic protons on the pyridazine ring would likely appear as doublets or multiplets in the downfield region (typically δ 7.0-9.0 ppm). The methyl protons of the methylamino group would likely appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm), and the amino proton would be a broader singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show six distinct signals. The carbon of the nitrile group would be in the characteristic range of δ 115-125 ppm. The carbons of the pyridazine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be found in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A sharp, strong band around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) group. The N-H stretch of the secondary amine would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would be found in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.14 g/mol ). Fragmentation patterns would be expected to involve the loss of small molecules such as HCN or CH₃.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridazine derivative, a process highly relevant to the target audience.

Caption: A logical workflow for the synthesis and characterization of a novel pyridazine derivative.

References

- 1. 1256268-95-7 this compound [chemsigma.com]

- 2. 1256268-95-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 3-(Methylamino)pyridazine-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(Methylamino)pyridazine-4-carbonitrile (C₆H₆N₄), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document utilizes representative data from structurally analogous compounds, namely 3-amino-5-arylpyridazine-4-carbonitriles, to provide a robust predictive analysis. The methodologies and expected spectral features for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed herein.

Predicted and Analogous Spectral Data

The following tables summarize the expected and analogous spectral data for this compound. The data for analogous compounds is derived from published literature on 3-amino-5-arylpyridazine-4-carbonitriles, which serve as excellent models for predicting the spectral behavior of the target compound.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridazine-H (C₅-H) | 8.0 - 8.5 | Doublet | ~4-6 | Expected to be downfield due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitrile group. |

| Pyridazine-H (C₆-H) | 8.5 - 9.0 | Doublet | ~4-6 | Coupled to C₅-H. Its precise shift is influenced by the electronic effects of the substituents. |

| NH | 5.0 - 7.0 | Broad Singlet | - | Position and broadening are dependent on solvent and concentration. May exchange with D₂O. |

| CH₃ | 3.0 - 3.5 | Singlet or Doublet | (~5 if coupled to NH) | The methyl protons attached to the nitrogen. May show coupling to the NH proton depending on the solvent and temperature. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C₃ (C-N) | 155 - 160 | Carbon bearing the methylamino group. |

| C₄ (C-CN) | 90 - 95 | Carbon attached to the nitrile group. Shielded by the nitrile functionality. |

| C₅ | 130 - 135 | Pyridazine ring carbon. |

| C₆ | 140 - 145 | Pyridazine ring carbon, typically deshielded by the adjacent nitrogen. |

| CN | 115 - 120 | Nitrile carbon. |

| CH₃ | 30 - 35 | Methyl carbon. |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Secondary amine N-H stretching vibration. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Pyridazine ring C-H stretching. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Weak | Methyl group C-H stretching. |

| C≡N Stretch | 2215 - 2230 | Strong | Characteristic sharp absorption for the nitrile group.[1] |

| C=N, C=C Stretch | 1550 - 1650 | Medium-Strong | Aromatic ring stretching vibrations.[1] |

| N-H Bend | 1500 - 1600 | Medium | Secondary amine N-H bending. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 134.06 | Molecular ion peak corresponding to the monoisotopic mass of C₆H₆N₄.[3] |

| [M+H]⁺ | 135.07 | Protonated molecular ion, commonly observed in ESI and CI modes.[3] |

| [M+Na]⁺ | 157.05 | Sodium adduct, often seen in ESI-MS.[3] |

| Fragmentation Ions | < 134 | Expected fragmentation may involve the loss of HCN (m/z 27) from the nitrile group or cleavage of the methyl group (m/z 15). |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data, based on common laboratory practices and methods reported for similar compounds.[1][4]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 300 MHz or higher field NMR spectrometer (e.g., Bruker 300).[1]

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often suitable for nitrogen-containing heterocycles.

-

¹H NMR Acquisition :

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse program (e.g., PENDANT, DEPT) is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared spectrometer (e.g., Thermonicolet Nexus 670).[1]

-

Sample Preparation (KBr Pellet Method) :

-

Approximately 1-2 mg of the compound is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a transparent disc.

-

-

Acquisition :

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

-

The sample pellet is placed in the spectrometer's sample holder.

-

The spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

-

2.3 Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation : The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).

-

Acquisition (ESI-MS Example) :

-

The solution is infused into the ESI source at a constant flow rate.

-

The instrument is operated in positive or negative ion mode. Positive mode is common for nitrogenous bases to observe [M+H]⁺ ions.

-

The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).

-

Data is processed to produce a mass spectrum showing relative intensity versus mass-to-charge ratio (m/z).

-

Visualized Workflow

The logical flow of spectroscopic and spectrometric analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates this workflow.

Caption: Workflow for the structural analysis of a synthesized compound.

References

The Emergence of Pyridazine-4-carbonitriles: A Technical Guide to Their Synthesis and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of pyridazine-4-carbonitrile compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the evolution of this heterocyclic scaffold, detailing key synthetic methodologies, quantitative biological data, and its emerging role in targeting critical signaling pathways.

Introduction: The Pyridazine Core and the Rise of the 4-Carbonitrile Moiety

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has been a subject of interest in medicinal chemistry for decades due to its diverse pharmacological activities.[1] While the parent pyridazine ring was first synthesized in the late 19th century, significant interest in its derivatives for practical applications grew substantially after the discovery of naturally occurring pyridazines in 1971.[2]

The introduction of a carbonitrile (-CN) group at the 4-position of the pyridazine ring creates a unique scaffold, pyridazine-4-carbonitrile, with distinct physicochemical properties.[3] The strong electron-withdrawing nature of the nitrile group significantly influences the electronic distribution within the aromatic ring, modulating the properties of other substituents and providing a key interaction point for biological targets.[3][4] This guide focuses specifically on the journey of this important subclass of pyridazines.

Historical Development and Key Synthetic Strategies

While the precise first synthesis of the parent pyridazine-4-carbonitrile is not prominently documented in early literature, the development of synthetic routes to its derivatives has accelerated in recent years. A common theme in the synthesis of the pyridazine core is the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine.[5][6] For pyridazine-4-carbonitriles, multicomponent reactions often involving malononitrile have become a powerful tool.

A significant advancement in the synthesis of functionalized pyridazine-4-carbonitriles is the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate. This method provides a straightforward and efficient route to 3-amino-5-arylpyridazine-4-carbonitriles.[3][7]

Another key strategy involves the use of pre-functionalized pyridazines as building blocks. For instance, readily available 3-chloro-4-pyridazinecarbonitrile can serve as a precursor for a variety of derivatives through nucleophilic substitution reactions.[8]

Experimental Protocols

Protocol 1: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[3][7]

This protocol describes a general procedure for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles (4a-g) from arylglyoxals, malononitrile, and hydrazine hydrate.

Materials:

-

Appropriate arylglyoxal (1 mmol)

-

Malononitrile (1 mmol, 0.066 g)

-

Hydrazine hydrate (80%, 1.2 mmol)

-

Ethanol

-

Water

Procedure:

-

To a solution of hydrazine hydrate (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL), add the arylglyoxal (1 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

-

Add malononitrile (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product precipitates from the reaction mixture.

-

Collect the precipitate by filtration.

-

Wash the collected solid with hot water (2 x 5 mL).

-

Purify the product by recrystallization from ethanol.

Characterization Data for 3-Amino-5-phenylpyridazine-4-carbonitrile (4a): [3]

-

Appearance: White solid

-

Yield: 78%

-

Melting Point: 247 °C (decomposition)

-

IR (ν_max, cm⁻¹): 3437, 3300 (NH₂), 2219 (CN), 1641, 1562

-

¹H-NMR (300 MHz, DMSO-d₆, δ ppm): 8.75 (s, 1H, Ar-H), 7.65-7.57 (m, 5H, Ar-H), 7.39 (bs, 2H, NH₂, exchanged by D₂O addition)

-

¹³C-NMR (δ ppm): 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62

-

Mass Spectrum (m/z %): 196 ([M⁺], 70)

Quantitative Data: Physicochemical and Biological Properties

The introduction of the 4-carbonitrile group, along with other substituents, allows for the fine-tuning of the physicochemical and biological properties of these compounds. This section presents a summary of reported quantitative data.

Table 1: Synthesis and Physicochemical Properties of Selected 3-Amino-5-arylpyridazine-4-carbonitriles[3][7]

| Compound | R | Yield (%) | Melting Point (°C) |

| 4a | Phenyl | 78 | 247 (dec.) |

| 4b | 4-Bromophenyl | 86 | 290 (dec.) |

| 4c | 4-Chlorophenyl | 87 | 290 (dec.) |

Table 2: Biological Activity of Pyridazine Derivatives as Kinase Inhibitors

While data specifically for pyridazine-4-carbonitrile derivatives is emerging, the broader class of pyridazines has shown significant activity as kinase inhibitors. This data provides a rationale for the exploration of the 4-carbonitrile scaffold in this area.

| Compound Class | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

| Pyrazolo-pyridazine Derivative | EGFR | 0.391 | - | [7] |

| Pyrazolo-pyridazine Derivative | CDK-2/cyclin A2 | 0.55 | - | [7] |

| 3,6-disubstituted pyridazine | CDK2 | 0.43 ± 0.01 | T-47D (Breast Cancer) | [9][10] |

| 3,6-disubstituted pyridazine | CDK2 | 0.99 ± 0.03 | MDA-MB-231 (Breast Cancer) | [9][10] |

| Pyridazine-pyrazoline hybrid | EGFR | 0.65 - 0.84 | - | [11] |

Role in Signaling Pathways and Drug Discovery

The data presented in Table 2 strongly suggests that pyridazine derivatives, including those with a 4-carbonitrile moiety, are promising scaffolds for the development of kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12]

The EGFR and CDK2 are key targets in cancer therapy. EGFR signaling pathways are involved in cell proliferation, survival, and metastasis. CDKs, particularly CDK2, are essential for cell cycle progression. The ability of pyridazine-based compounds to inhibit these kinases highlights their potential as anticancer agents.[7][9][10][11]

The nitrile group at the 4-position can act as a hydrogen bond acceptor, forming crucial interactions with the amino acid residues in the ATP-binding pocket of kinases. This makes the pyridazine-4-carbonitrile scaffold an attractive starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors.[11][12]

Visualizations

Caption: Experimental workflow for the one-pot synthesis.

Caption: Generalized EGFR signaling pathway and inhibition.

Conclusion and Future Outlook

The pyridazine-4-carbonitrile scaffold has emerged as a valuable building block in medicinal chemistry. Modern synthetic methods, particularly multicomponent reactions, have made a diverse range of derivatives readily accessible. The demonstrated activity of related pyridazine compounds as kinase inhibitors positions the 4-carbonitrile series as a promising area for further investigation in the development of targeted therapies, particularly for cancer. Future research will likely focus on expanding the chemical space around this core, optimizing pharmacokinetic properties, and further elucidating the specific molecular interactions that drive their biological activity.

References

- 1. Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Pyridazine-4-carbonitrile | 68776-62-5 [smolecule.com]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies of 3-(Methylamino)pyridazine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)pyridazine-4-carbonitrile is a heterocyclic organic compound with the chemical formula C₆H₆N₄ and a molecular weight of 134.14 g/mol .[1][2][3] Its CAS number is 125626-95-7.[2][3][4] The pyridazine core is a significant pharmacophore known for a wide range of biological activities, including analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal properties.[5][6] The presence of a methylamino group at the 3-position and a carbonitrile group at the 4-position suggests the potential for diverse chemical reactivity and biological interactions. This technical guide provides a theoretical overview of this compound, including its physicochemical properties, a hypothetical synthesis protocol, expected analytical data, and potential biological activities based on related compounds.

Chemical and Physical Properties

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₆H₆N₄ | [1][2][3] |

| Molecular Weight | 134.14 g/mol | [2][3] |

| CAS Number | 125626-95-7 | [2][3][4] |

| Purity | >97% (Commercially available) | [2] |

| Storage Temperature | +4°C, Light sensitive | [2] |

| Predicted XlogP | 0.4 | [1] |

| Predicted Monoisotopic Mass | 134.05925 Da | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 124.3 Ų | [1] |

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound can be extrapolated from the established one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5][6][7] This proposed method involves the reaction of an appropriate glyoxal derivative with malononitrile and a methyl-substituted hydrazine.

Experimental Workflow

Caption: Hypothetical one-pot synthesis workflow for this compound.

Detailed Methodology

-

Preparation of Reactants:

-

Prepare a solution of methylglyoxal (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Prepare a solution of malononitrile (1 equivalent) in the same solvent mixture.

-

Prepare a solution of methylhydrazine (1 equivalent) in the same solvent mixture.

-

-

Reaction:

-

To a stirred solution of methylglyoxal in the ethanol/water mixture, add the malononitrile solution.

-

Slowly add the methylhydrazine solution to the reaction mixture at room temperature.

-

Continue stirring the mixture for 30 minutes. The formation of a precipitate should be observed.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Further purify the product by recrystallization from ethanol to obtain the final this compound.

-

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. Based on the analysis of similar pyridazine derivatives, the following spectral characteristics are anticipated.[5]

| Technique | Predicted Data |

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1640-1560 (C=N and C=C stretches) |

| ¹H-NMR (ppm) | Singlet for the pyridazine proton, signals for the methylamino group protons. |

| ¹³C-NMR (ppm) | Signals for the pyridazine ring carbons, a signal for the nitrile carbon (~115 ppm), and a signal for the methyl carbon. |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 134.14. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been published, the pyridazine and carbonitrile moieties are present in numerous biologically active compounds.

Anticancer and Antibacterial Potential

Pyridazine and pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antibacterial activities.[5][8][9] For instance, pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents that induce apoptosis through the inhibition of the PI3K/AKT signaling pathway.[10] The structural similarity of this compound to these compounds suggests it may also possess cytotoxic activity against cancer cell lines and inhibitory effects on bacterial growth.

Mechanism of Action (Hypothetical)

A plausible mechanism of action for the potential anticancer effects of this compound could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/AKT pathway.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Conclusion

This technical guide provides a theoretical framework for the study of this compound. Based on the known chemistry and biology of related pyridazine and carbonitrile compounds, this molecule presents itself as a promising candidate for further investigation in drug discovery and development. The proposed synthesis protocol offers a starting point for its chemical preparation, and the predicted biological activities highlight its potential as an anticancer or antibacterial agent. Experimental validation of these theoretical aspects is crucial to fully elucidate the chemical and pharmacological profile of this compound.

References

- 1. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]

- 2. 1256268-95-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound [myskinrecipes.com]

- 4. 1256268-95-7 this compound [chemsigma.com]

- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 6. growingscience.com [growingscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Substituted Pyridazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a high dipole moment, and robust hydrogen-bonding capacity, make it an attractive scaffold for designing novel therapeutic agents.[2][3] Substituted pyridazines have demonstrated a remarkable breadth of biological activities, leading to the development of compounds with anticancer, antimicrobial, anti-inflammatory, cardiovascular, and antiviral properties.[1][4][5][6] This technical guide provides an in-depth overview of the core biological activities of substituted pyridazines, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.

Anticancer Activity of Substituted Pyridazines

Pyridazine derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in cancer progression, most notably the inhibition of protein kinases that regulate cell proliferation and survival.[7][8]

Mechanism of Action: Kinase Inhibition

Many pyridazine-based anticancer compounds function by inhibiting key kinases involved in oncogenic signaling pathways. Two prominent targets are Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinase 2 (CDK2).

-

VEGFR Inhibition: VEGFRs are crucial for angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[9] Pyridazine derivatives have been designed to block the ATP-binding site of VEGFR, thereby inhibiting its downstream signaling cascade and preventing tumor-induced angiogenesis.[10]

-

CDK2 Inhibition: CDK2, in complex with cyclin E or A, plays a vital role in the G1/S phase transition of the cell cycle.[11] Dysregulation of CDK2 activity is common in many cancers. Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative pyridazine derivatives against various cancer cell lines and kinases.

| Compound ID | Target | Assay Type | Cell Line / Enzyme | Activity (IC₅₀) | Reference |

| 5b | VEGFR-2 | Kinase Inhibition | VEGFR-2 Enzyme | 92.2% inhibition @ 10 µM | [9][10] |

| 11m | CDK2 | Cell Viability | T-47D (Breast) | 0.43 µM | [11] |

| 11m | CDK2 | Cell Viability | MDA-MB-231 (Breast) | 0.99 µM | [11] |

| 11m | CDK2 | Kinase Inhibition | CDK2 Enzyme | 20.1 nM | [11] |

| 11l | CDK2 | Kinase Inhibition | CDK2 Enzyme | 55.6 nM | [11] |

| 10l | VEGFR-2 | Cell Viability | A549 (Lung) | 1.66-100 µM (GI₅₀) | [12] |

| 17a | VEGFR-2 | Kinase Inhibition | VEGFR-2 Enzyme | Significant Inhibition | [12] |

Experimental Protocols

This protocol outlines a typical method for assessing the inhibitory activity of compounds against the VEGFR-2 kinase.[9][10]

-

Plate Coating: A 96-well plate is coated with a substrate peptide for VEGFR-2 (e.g., poly (Glu, Tyr) 4:1) and incubated overnight at 4°C.

-

Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.1% Tween 20) and blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

-

Compound Incubation: The test pyridazine compounds, dissolved in DMSO and diluted in kinase buffer, are added to the wells at various concentrations. A control group with DMSO alone is included.

-

Kinase Reaction: Recombinant human VEGFR-2 enzyme and ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C.

-

Detection: The reaction is stopped, and the plate is washed. A primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour.

-

Signal Generation: After washing, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is allowed to develop and then stopped with an acid solution (e.g., 2N H₂SO₄).

-

Data Analysis: The absorbance is read using a microplate reader at 450 nm. The percentage of inhibition is calculated relative to the control wells. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][13][14][15]

-

Cell Seeding: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the substituted pyridazine compounds for a specified duration (e.g., 72 hours).

-

MTT Incubation: The culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO (130-150 µL), is added to each well to dissolve the formazan crystals. The plate is typically shaken on an orbital shaker for 15 minutes.[14]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490-570 nm.[2][14]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Activity

Substituted pyridazines have demonstrated potent activity against a range of microbial pathogens, particularly Gram-negative bacteria.[14][16] Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Mechanism of Action: DNA Gyrase Inhibition

One of the key targets for pyridazine-based antibacterial agents is DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, repair, and transcription. By binding to the B subunit of DNA gyrase, pyridazine derivatives can inhibit its enzymatic activity, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridazine derivatives against various bacterial strains.

| Compound Class | Target Organism | Reference Drug | MIC (µg/mL) - Pyridazine | MIC (µg/mL) - Reference | Reference |

| Chloro derivatives | E. coli | Chloramphenicol | 0.892 - 3.744 | 2.019 - 8.078 | |

| Chloro derivatives | P. aeruginosa | Chloramphenicol | 0.892 - 3.744 | 2.019 - 8.078 | |

| Chloro derivatives | S. marcescens | Chloramphenicol | 0.892 - 3.744 | 2.019 - 8.078 | |

| Hydrazone derivative | S. aureus | Tetracycline | Potent Activity | - | [17] |

| Diarylurea derivative (10h) | S. aureus | - | 16 | - | [12] |

| Diarylurea derivative (8g) | C. albicans | - | 16 | - | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7]

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The pyridazine compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium across the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[7]

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Anti-inflammatory Activity

Pyridazinone derivatives, a subset of pyridazines, have been extensively investigated for their anti-inflammatory properties.[18][19][20] Many of these compounds exhibit reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory effect of many pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[20] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy.[21]

Quantitative Data: Anti-inflammatory Activity

The following table shows the COX inhibitory activity of a representative pyridopyridazine derivative.

| Compound ID | Target | Assay Type | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Reference |

| 7c | COX-1/COX-2 | Enzyme Inhibition | Potent Inhibition | Potent Inhibition | [21] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes.[18][19]

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: In an Eppendorf tube, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors like hematin and L-epinephrine.[18]

-

Compound Pre-incubation: A solution of the test pyridazinone compound in DMSO is added to the reaction mixture, followed by the addition of either the COX-1 or COX-2 enzyme. This mixture is pre-incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination and Product Extraction: The reaction is terminated by adding an acid (e.g., HCl). The product, Prostaglandin E₂ (PGE₂), is extracted using a solvent like ethyl acetate.

-

Quantification: The amount of PGE₂ produced is quantified using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. IC₅₀ values are then determined from concentration-response curves.

Anti-HIV Activity

A series of diarylpyridazine (DAPD) derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), displaying excellent activity against HIV-1.[13]

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

HIV-1 Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus. It converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity, thereby halting the viral replication cycle.[13]

Quantitative Data: Anti-HIV Activity

The following table summarizes the potent anti-HIV-1 activity of a promising diarylpyridazine derivative.

| Compound ID | Target | Assay Type | Cell Line | Activity (EC₅₀) | Reference |

| 8g | HIV-1 RT | Anti-HIV-1 Activity | MT-4 cells | 0.034 µM (34 nM) | [13] |

| Nevirapine | HIV-1 RT | Anti-HIV-1 Activity | MT-4 cells | >0.034 µM | [13] |

| Delavirdine | HIV-1 RT | Anti-HIV-1 Activity | MT-4 cells | >0.034 µM | [13] |

Experimental Protocol: Anti-HIV-1 Assay in MT-4 Cells

This protocol describes a cell-based assay to determine the efficacy of compounds against HIV-1 replication by measuring the inhibition of the virus's cytopathic effect.[5][22]

-

Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media.

-

Compound Preparation: Test compounds are serially diluted in the culture medium in a 96-well microtiter plate.

-

Virus Infection: A standardized amount of HIV-1 (e.g., HIV-1 IIIB strain) is added to the wells containing the test compounds and MT-4 cells. Control wells include virus-infected cells without any compound and uninfected cells.

-

Incubation: The plates are incubated for 4-5 days at 37°C in a CO₂ incubator, allowing for multiple rounds of viral replication in the control wells.

-

Assessment of Cytopathic Effect: The protective effect of the compound is quantified by measuring cell viability using a method like the MTT assay (as described in section 1.3.2). In HIV-infected control wells, significant cell death (cytopathic effect) will be observed, while effective compounds will protect the cells from virus-induced death.

-

Data Analysis: The absorbance values from the MTT assay are used to calculate the percentage of cell protection. The 50% effective concentration (EC₅₀) is determined, representing the compound concentration required to protect 50% of the cells from the cytopathic effect of HIV-1.

Conclusion

The pyridazine scaffold is a privileged structure in drug discovery, giving rise to a multitude of derivatives with potent and diverse biological activities.[7][8] Substituted pyridazines have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions by effectively modulating key biological targets such as protein kinases, bacterial enzymes, and cyclooxygenases. The continued exploration of structure-activity relationships and the synthesis of novel pyridazine derivatives hold great promise for the development of next-generation therapeutic agents.[22] This guide provides a foundational understanding of their activities and the experimental approaches used to evaluate them, serving as a valuable resource for professionals in the field of drug development.

References

- 1. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. In vivo assessment of anti-tumor activity [bio-protocol.org]

- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. protocols.io [protocols.io]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. 2.3. Ehrlich Ascites Carcinoma (EAC) Mouse Model [bio-protocol.org]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]

- 21. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. novamedline.com [novamedline.com]

The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate pharmacokinetic profiles, have made it a versatile core for the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyridazine-based heterocycles, with a focus on their application in drug discovery and development.

Physicochemical Properties and Advantages in Drug Design

The pyridazine nucleus offers several advantages in drug design. The presence of two nitrogen atoms increases polarity and aqueous solubility compared to its carbocyclic analog, benzene. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Furthermore, the pyridazine ring can influence the metabolic stability of a molecule and has been shown to have low cytochrome P450 inhibitory effects.[1] These properties make the pyridazine scaffold an attractive choice for medicinal chemists seeking to optimize the drug-like properties of lead compounds.

Diverse Biological Activities of Pyridazine-Based Compounds

Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several approved drugs and numerous clinical candidates.[1] Key therapeutic areas where pyridazine-based compounds have shown significant promise include oncology, inflammation, cardiovascular diseases, infectious diseases, and neurology.

Anticancer Activity

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various aspects of cancer cell biology, including cell signaling, metabolism, and epigenetic regulation.[2] A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit protein kinases, which are crucial regulators of cell proliferation and survival.

Table 1: Anticancer Activity of Representative Pyridazine-Based Compounds

| Compound Class | Target | Example Compound | IC50 Value | Cell Line/Assay | Reference |

| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.43 µM | T-47D (Breast Cancer) | [3] |

| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.99 µM | MDA-MB-231 (Breast Cancer) | [3] |

| Imidazo[1,2-b]pyridazine Diaryl Ureas | mTOR | Compound A17 | 0.067 µM | mTOR Enzyme Assay | |

| Imidazo[1,2-b]pyridazine Diaryl Ureas | mTOR | Compound A18 | 0.062 µM | mTOR Enzyme Assay | |

| Pyridazinone-based Diarylureas | VEGFR-2 | Compound 17a | - | VEGFR-2 Enzyme Assay | [4] |

| Pyrazolo-Pyridazine Derivative | EGFR | Nanoparticles 4-SLNs | - | HepG-2 (Liver Cancer) | [5] |

| Pyrazolo-Pyridazine Derivative | CDK-2 | Nanoparticles 4-SLNs | - | HepG-2 (Liver Cancer) | [5] |

Anti-inflammatory and Neuroprotective Activities

Pyridazine derivatives have been investigated as potent anti-inflammatory agents, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[6] Additionally, the pyridazine core is being explored for the treatment of neurodegenerative diseases and neuroinflammation by targeting pathways such as the NLRP3 inflammasome and activating excitatory amino acid transporter 2 (EAAT2).[7][8]

Table 2: Anti-inflammatory and Neuroprotective Activity of Pyridazine-Based Compounds

| Compound Class | Target/Assay | Example Compound | IC50/Activity Data | Reference |

| Pyridazinone Derivatives | COX-2 Inhibition | ABT-963 | Selectivity Ratio (COX-2/COX-1): 276:1 | [6] |

| Pyridazine Derivatives | EAAT2 Activation | Compound 4f | Fully counteracted oxaliplatin-induced neuropathy | [7] |

| Pyridazinobenzylpiperidine Derivatives | MAO-B Inhibition | Compound S5 | IC50: 0.203 µM | |

| Trisubstituted Pyridazines | p38 MAPK Inhibition | - | IC50: 1-20 nM | [6] |

Antihypertensive and Cardiovascular Activities

The pyridazine nucleus is a key component of several antihypertensive drugs.[9] These compounds often act as vasodilators or by inhibiting enzymes involved in blood pressure regulation, such as angiotensin-converting enzyme (ACE).[10][11]

Table 3: Antihypertensive Activity of Pyridazine-Based Compounds

| Compound Class | Target/Assay | Example Compound | EC50/IC50 Value | Reference |

| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxant Activity | Compound 2j | EC50: 0.02916 µM | [12] |

| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxant Activity | Compound 2h | EC50: 0.07154 µM | [12] |

| Pyridazinone Derivatives | ACE Inhibition | Compound 6 | IC50: 5.78 µg/mL | [10] |

| Bicyclic 3-hydrazinopyridazines | Antihypertensive Activity in Rats | BQ 22-708 (Endralazine) | High Activity | [9] |

Antimicrobial Activity

Pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4] Their mechanisms of action can involve the inhibition of essential enzymes like DNA gyrase.[3]

Table 4: Antimicrobial Activity of Pyridazine-Based Compounds

| Compound Class | Organism | Example Compound | MIC Value | Reference |

| Pyridazinone-based Diarylureas | Staphylococcus aureus | Compound 10h | 16 µg/mL | [4] |

| Pyridazinone-based Diarylureas | Candida albicans | Compound 8g | 16 µg/mL | [4] |

| Chloro-substituted Pyridazines | E. coli, P. aeruginosa, S. marcescens | - | 0.892–3.744 µg/mL | [3] |

| Pyridazinone Congeners | S. aureus and MRSA | Compound IX(a-c) | 0.5–128 µg/mL | [4] |

Key Signaling Pathways and Experimental Workflows

The diverse biological activities of pyridazine-based compounds stem from their ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Pyridazine-based inhibitors of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting tumor-induced angiogenesis.

Caption: VEGFR-2 signaling pathway in endothelial cells.

mTOR Signaling Pathway in Cell Growth

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[13][14] It is a key downstream effector of the PI3K/Akt pathway and is often dysregulated in cancer.

Caption: Simplified mTOR signaling pathway.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel pyridazine-based anticancer agents typically follows a multi-step workflow, from initial compound design and synthesis to preclinical and clinical evaluation.

Caption: General workflow for anticancer drug discovery.

Structure-Activity Relationships and Scaffold Hopping

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. Understanding these structure-activity relationships (SAR) is crucial for the design of potent and selective inhibitors.

Caption: Logical relationships of pyridazine scaffolds and targets.

For example, in the case of 3,6-disubstituted pyridazines targeting CDK2, the nature of the substituents at the 3- and 6-positions significantly influences the anticancer activity.[3] Similarly, for pyridazinone-based COX-2 inhibitors, the substituents on the phenyl ring at the 6-position play a crucial role in determining potency and selectivity.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of pyridazine-based compounds.

General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines

A common route for the synthesis of 3,6-disubstituted pyridazines involves the reaction of a 3-chloro-6-substituted pyridazine with a suitable nucleophile. The starting 3-chloro-6-substituted pyridazines can be prepared from the corresponding 6-substituted-3(2H)-pyridazinones by treatment with phosphorus oxychloride.[10]

Step 1: Synthesis of 6-substituted-3(2H)-pyridazinone: A mixture of the appropriate β-aroylpropionic acid and hydrazine hydrate in ethanol is refluxed for several hours. After cooling, the precipitated product is filtered, washed, and recrystallized to yield the 6-substituted-3(2H)-pyridazinone.[15]

Step 2: Synthesis of 3-chloro-6-substituted pyridazine: The 6-substituted-3(2H)-pyridazinone is refluxed with phosphorus oxychloride for a specified time. The reaction mixture is then cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and dried to give the 3-chloro-6-substituted pyridazine.[10]

Step 3: Synthesis of 3,6-disubstituted pyridazine: The 3-chloro-6-substituted pyridazine is reacted with a desired amine or other nucleophile in a suitable solvent, often in the presence of a base, at elevated temperatures to yield the final 3,6-disubstituted pyridazine.[3]

In Vitro p38 MAPK Inhibition Assay

The inhibitory activity of pyridazine derivatives against p38 MAPK can be determined using a variety of assay formats, including time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[16]

Protocol Overview:

-

Prepare a kinase assay buffer containing HEPES, MgCl2, DTT, and a surfactant.

-

Dilute the p38α kinase, ATP, and the substrate (e.g., ATF-2/GST fusion protein) in the kinase assay buffer.

-

Add the test compounds at various concentrations to the wells of a microplate.

-

Initiate the kinase reaction by adding the enzyme to the wells containing the substrate, ATP, and test compound.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the phosphorylated substrate using a specific antibody labeled with a donor fluorophore (e.g., Europium) and an acceptor fluorophore-labeled antibody that binds the substrate.

-

Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate.

-

Calculate the IC50 values from the dose-response curves.[16]

In Vivo Antihypertensive Activity Assay in Rats

The antihypertensive effects of pyridazine derivatives can be evaluated in animal models of hypertension, such as L-NAME-induced hypertensive rats or spontaneously hypertensive rats (SHR).[17][11]

Protocol Overview:

-

Induce hypertension in rats (e.g., by oral administration of L-NAME in drinking water).

-

Acclimatize the animals and measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.

-

Administer the test compounds orally or via another appropriate route at different doses for a specified period.

-

Measure the SBP at regular intervals throughout the treatment period.

-

A control group receiving the vehicle and a positive control group receiving a known antihypertensive drug (e.g., propranolol) should be included.

-

Analyze the data to determine the effect of the test compounds on blood pressure compared to the control groups.[17][18]

Conclusion

The pyridazine heterocycle continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and a broad spectrum of biological activities. The versatility of its synthesis and the potential for substitution at multiple positions allow for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyridazine-based compounds targeting specific biological pathways will undoubtedly lead to the development of new and improved therapies for a wide range of human ailments. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. promega.com [promega.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sarpublication.com [sarpublication.com]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones : Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. iajpr.com [iajpr.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Methylamino)pyridazine-4-carbonitrile is a substituted pyridazine derivative. The pyridazine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and is of considerable interest in medicinal chemistry and materials science. This document outlines a proposed synthetic protocol for this compound, based on established chemical principles, specifically the nucleophilic aromatic substitution (SNAr) reaction. The procedure is designed for laboratory-scale synthesis and provides a framework for researchers in drug discovery and chemical synthesis.

The proposed pathway involves the reaction of a commercially available precursor, 3-chloropyridazine-4-carbonitrile, with methylamine. The pyridazine ring is inherently electron-deficient, and its reactivity towards nucleophiles is further enhanced by the presence of the electron-withdrawing nitrile group at the 4-position. This activation facilitates the displacement of the chloride leaving group at the 3-position by the methylamine nucleophile.[1][2]

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Scheme:

3-chloropyridazine-4-carbonitrile + Methylamine --> this compound + HCl

Quantitative Data Summary

The following table outlines the reactants, reagents, and the expected product for the proposed synthesis. Molar equivalents and expected yield are based on analogous SNAr reactions on similar heterocyclic systems.[2][3]

| Compound Name | Role | Mol. Weight ( g/mol ) | Molar Equivalents | Expected Yield (%) | Expected Appearance |

| 3-chloropyridazine-4-carbonitrile | Substrate | 139.54 | 1.0 | N/A | Off-white solid |

| Methylamine (40% in H₂O or 2M in THF) | Nucleophile | 31.06 | 1.5 - 2.0 | N/A | Solution |

| Triethylamine (Et₃N) | Base | 101.19 | 2.0 | N/A | Colorless liquid |

| Tetrahydrofuran (THF) | Solvent | 72.11 | N/A | N/A | Colorless liquid |

| This compound | Product | 134.14 | 1.0 | 70 - 90 | Solid |

Detailed Experimental Protocol

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on activated chloro-heterocycles.[3]

Materials and Reagents:

-

Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or another suitable polar aprotic solvent (e.g., DMF, Dioxane)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridazine-4-carbonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) to dissolve the starting material.

-

Addition of Base: Add triethylamine (2.0 eq) to the solution.

-

Nucleophile Addition: Slowly add the methylamine solution (1.5 - 2.0 eq) to the stirred mixture at room temperature.

-

Reaction Heating: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methylamine is a toxic and flammable substance; handle with care.

-

3-chloropyridazine-4-carbonitrile is an irritant; avoid inhalation and contact with skin and eyes.

Visualized Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 4. 3-chloropyridazine-4-carbonitrile suppliers UK [ukchemicalsuppliers.co.uk]

- 5. 3-Chloropyridazine-4-carbonitrile | CymitQuimica [cymitquimica.com]

One-Pot Synthesis of Substituted Pyridazine-4-carbonitriles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-4-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The development of efficient and atom-economical synthetic routes to these scaffolds is of paramount importance. One-pot, multi-component reactions have emerged as a powerful strategy for the synthesis of complex molecules from simple precursors in a single synthetic operation, minimizing waste, and reducing reaction times and costs. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyridazine-4-carbonitriles.

Application Notes

The protocols described herein are applicable to the synthesis of a variety of substituted pyridazine-4-carbonitriles. The choice of starting materials allows for the introduction of diverse substituents on the pyridazine ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the electronic properties in materials science applications.

Key Advantages of the One-Pot Protocols:

-

Efficiency: The multi-component nature of the reactions allows for the rapid construction of the pyridazine core in a single step.

-

Versatility: A range of substituents can be introduced by varying the starting materials.

-

Atom Economy: These reactions are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.

-

Operational Simplicity: The procedures are generally straightforward and do not require specialized equipment.

Researchers can utilize these protocols for:

-

Lead Generation: Rapidly synthesize a diverse set of pyridazine-4-carbonitriles for biological screening.

-

Scaffold Hopping: Modify existing pharmacophores with the pyridazine-4-carbonitrile moiety.

-

Development of Functional Materials: Synthesize novel chromophores and fluorophores for applications in imaging and electronics.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol details a highly efficient one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles via a three-component reaction of an arylglyoxal, hydrazine hydrate, and malononitrile.[1][2]

Reaction Scheme:

General Procedure:

-

In a round-bottom flask, a mixture of the appropriate arylglyoxal (1.0 mmol) and 80% hydrazine hydrate (4.0 mmol) in a 1:1 mixture of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

-

Malononitrile (1.0 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes at room temperature, during which a precipitate forms.

-

The solid product is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol to afford the pure 3-amino-5-arylpyridazine-4-carbonitrile.

Quantitative Data:

The following table summarizes the yields and melting points for a selection of synthesized 3-amino-5-arylpyridazine-4-carbonitriles using the above protocol.[1][2]

| Compound | Ar | Yield (%) | Melting Point (°C) |

| 4a | C₆H₅ | 86 | 290 (dec.) |

| 4b | 4-MeC₆H₄ | 85 | 295 (dec.) |

| 4c | 4-ClC₆H₄ | 88 | 298 (dec.) |

| 4d | 4-BrC₆H₄ | 87 | 305 (dec.) |

| 4e | 4-FC₆H₄ | 84 | 292 (dec.) |

| 4f | 2-Naphthyl | 82 | 280 (dec.) |

| 4g | 2-Thienyl | 80 | 285 (dec.) |

Characterization Data for 3-Amino-5-phenylpyridazine-4-carbonitrile (4a): [2]

-

Appearance: White solid

-

¹H-NMR (300 MHz, DMSO-d₆) δ (ppm): 8.72 (s, 1H, Ar-H), 7.77 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.37 (bs, 2H, exchanged by D₂O addition, NH₂).

-

¹³C-NMR (75.5 MHz, DMSO-d₆) δ (ppm): 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62.

-

FT-IR (KBr) ν (cm⁻¹): 3437, 3300, 3105, 2219, 1641, 1562, 1498, 1474, 1441, 1162, 764.

-

Mass spectrum m/z (%): 196 ([M]⁺, 70), 168 (24), 140 (68).

Visualizations

Reaction Pathway for 3-Amino-5-arylpyridazine-4-carbonitriles

The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1]

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the one-pot synthesis of substituted pyridazine-4-carbonitriles.

Caption: General experimental workflow for the synthesis.

References

3-(Methylamino)pyridazine-4-carbonitrile as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction